Charantadiol A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

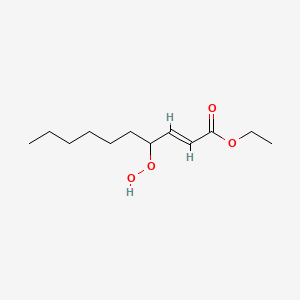

Charantadiol A is typically isolated from the ethanolic extract of wild bitter melon leaves. The extraction process involves drying and powdering the leaves, followed by extraction with ethanol at room temperature. The extract is then subjected to fractionation using open column chromatography. The specific subfraction containing this compound is further purified using semi-preparative high-performance liquid chromatography (HPLC) with a Lichrosorb Si gel 60 column, eluted with a mixture of dichloromethane and ethyl acetate .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

Charantadiol A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield epoxides or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Charantadiol A has been extensively studied for its anti-inflammatory properties. It has shown efficacy in reducing the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in human monocytic cells. Additionally, it has been investigated for its potential use in treating periodontal diseases caused by Porphyromonas gingivalis .

In the field of medicine, this compound is being explored for its potential to modulate immune responses and reduce inflammation in various disease models. Its unique structure and bioactivity make it a promising candidate for further research in drug development.

Mecanismo De Acción

Charantadiol A exerts its effects by modulating the expression of receptors expressed on myeloid cells, specifically triggering the mRNA levels of these receptors. This modulation leads to a reduction in the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with key signaling molecules involved in the inflammatory response .

Comparación Con Compuestos Similares

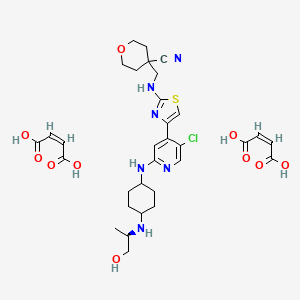

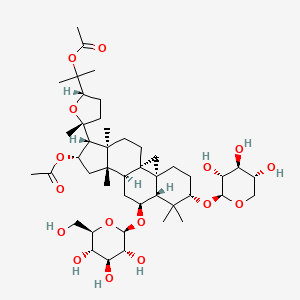

Charantadiol A is structurally similar to other compounds isolated from the bitter melon plant, such as Kuguacin R and Momordicoside P. These compounds share a similar cucurbitane skeleton but differ in their functional groups and side chains. The unique structure of this compound, particularly the presence of the 5β,19-epoxy group, distinguishes it from other similar compounds and contributes to its unique bioactivity .

List of Similar Compounds

- Kuguacin R

- Momordicoside P

- 5,19-Epoxy-19S,25-dimethoxycucurbita-6,23-dien-3-ol

- 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol

- Karavilagenin D

Propiedades

Fórmula molecular |

C30H46O3 |

|---|---|

Peso molecular |

454.7 g/mol |

Nombre IUPAC |

(1R,4S,5S,8R,9R,12S,13S,16S,19R)-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-15-28(7)22-14-16-30-23(11-12-24(31)26(30,4)5)29(22,25(32)33-30)18-17-27(21,28)6/h8-9,14,16,20-25,31-32H,1,10-13,15,17-18H2,2-7H3/b9-8+/t20-,21-,22+,23+,24+,25-,27-,28+,29+,30-/m1/s1 |

Clave InChI |

SOYAGUJRHLJJFJ-FBEBMSKOSA-N |

SMILES isomérico |

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4O)C)C |

SMILES canónico |

CC(CC=CC(=C)C)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)

![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)

![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)

![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)